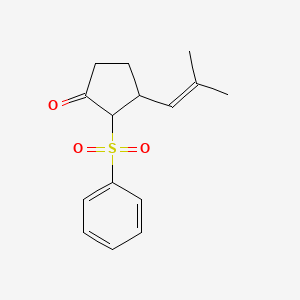
2-(Benzenesulfonyl)-3-(2-methylprop-1-en-1-yl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)-3-(2-methylprop-1-en-1-yl)cyclopentan-1-one: is an organic compound that features a cyclopentanone ring substituted with a benzenesulfonyl group and a 2-methylprop-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-3-(2-methylprop-1-en-1-yl)cyclopentan-1-one typically involves the following steps:
Formation of the Cyclopentanone Ring: The cyclopentanone ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, typically using benzenesulfonyl chloride in the presence of a base such as pyridine.
Addition of the 2-Methylprop-1-en-1-yl Group: The 2-methylprop-1-en-1-yl group can be introduced through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-3-(2-methylprop-1-en-1-yl)cyclopentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The benzenesulfonyl and 2-methylprop-1-en-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2-(Benzenesulfonyl)-3-(2-methylprop-1-en-1-yl)cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Benzenesulfonyl)-3-(2-methylprop-1-en-1-yl)cyclopentan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzenesulfonyl group may play a role in binding to active sites, while the cyclopentanone ring and 2-methylprop-1-en-1-yl group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzenesulfonyl)cyclopentanone: Lacks the 2-methylprop-1-en-1-yl group, resulting in different chemical properties.
3-(2-Methylprop-1-en-1-yl)cyclopentanone: Does not have the benzenesulfonyl group, affecting its reactivity and applications.
Uniqueness
2-(Benzenesulfonyl)-3-(2-methylprop-1-en-1-yl)cyclopentan-1-one is unique due to the combination of the benzenesulfonyl and 2-methylprop-1-en-1-yl groups on the cyclopentanone ring. This unique structure imparts specific chemical and physical properties that make it valuable for various applications.
Properties
CAS No. |
61698-67-7 |
|---|---|
Molecular Formula |
C15H18O3S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-3-(2-methylprop-1-enyl)cyclopentan-1-one |
InChI |
InChI=1S/C15H18O3S/c1-11(2)10-12-8-9-14(16)15(12)19(17,18)13-6-4-3-5-7-13/h3-7,10,12,15H,8-9H2,1-2H3 |
InChI Key |
UADYZNWMJQHTLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1CCC(=O)C1S(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















